

The Discovery of Thp2's Role in mRNA Export: A Technical Guide

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This in-depth technical guide details the discovery of Thp2's involvement in messenger RNA (mRNA) export, a critical process for gene expression in eukaryotes. Thp2, a key component of the THO and TREX (TRanscription-EXport) complexes, plays a crucial role in coupling transcription with the subsequent export of newly synthesized mRNA from the nucleus to the cytoplasm for translation. This document provides a comprehensive overview of the seminal research, including quantitative data, detailed experimental protocols, and visualizations of the molecular pathways and experimental workflows.

Introduction: The Link Between Transcription and mRNA Export

The journey of a gene from DNA to protein is a highly regulated and compartmentalized process in eukaryotic cells. After transcription of a gene into pre-mRNA in the nucleus, the pre-mRNA undergoes several processing steps, including capping, splicing, and polyadenylation, to become a mature mRNA. This mature mRNA must then be efficiently exported through the nuclear pore complexes (NPCs) to the cytoplasm, where it can be translated into a functional protein. It is now well-established that these processes are not independent but are tightly coupled. The discovery of the THO and TREX complexes, and the role of Thp2 within them, was a significant milestone in understanding this coupling.

Initial studies in *Saccharomyces cerevisiae* identified a set of genes, including HPR1 and THO2, that when mutated, led to defects in transcription elongation and a hyper-recombination phenotype.[1][2] This suggested a link between transcription and the maintenance of genome stability. Subsequent research revealed that Hpr1 and Tho2 are part of a stable protein complex, the THO complex.

The Identification of Thp2 as a Core Subunit of the THO Complex

The breakthrough in identifying the complete THO complex came from the work of Chávez and colleagues in 2000.[2][3][4] Through a combination of biochemical and genetic approaches, they identified Thp2 as a novel and essential component of this complex.

Key Experiment: Purification of the THO Complex

The researchers used a tandem affinity purification (TAP) strategy to isolate the THO complex from yeast cells. A strain was constructed where the endogenous THO2 gene was replaced with a version encoding a His6- and hemagglutinin (HA)-tagged Tho2 protein.[4] This allowed for a two-step purification of the complex, leading to the identification of its core components.

Experimental Protocol: Tandem Affinity Purification (TAP) of the THO Complex

- **Yeast Strain:** *Saccharomyces cerevisiae* strain expressing Tho2 tagged with a His6 and HA epitope tag at the C-terminus.
- **Cell Lysis:** Yeast cells were grown to mid-log phase, harvested, and spheroplasted using lyticase. Spheroplasts were then lysed in a buffer containing non-ionic detergent and protease inhibitors.
- **First Affinity Purification (Nickel Affinity Chromatography):** The cell lysate was incubated with Ni-NTA agarose beads to bind the His6-tagged Tho2 and its associated proteins. After washing, the complex was eluted with imidazole.
- **Second Affinity Purification (Immunoaffinity Chromatography):** The eluate from the first step was incubated with anti-HA antibody-coupled beads. After extensive washing, the bound proteins were eluted with a low-pH buffer or by peptide competition.

- **Protein Identification:** The eluted proteins were separated by SDS-PAGE and visualized by silver staining. Individual protein bands were excised and identified by mass spectrometry.

This experiment revealed that Tho2 co-purified with Hpr1, Mft1, and a previously uncharacterized protein, which was named Thp2.^{[3][4]}

Functional Characterization of Thp2

Following its identification, the function of Thp2 was investigated by creating a *thp2Δ* null mutant in yeast. The phenotype of the *thp2Δ* mutant was found to be remarkably similar to that of other THO complex mutants (*hpr1Δ*, *tho2Δ*, and *mft1Δ*), indicating that Thp2 is a bona fide and functionally important subunit of the THO complex.^{[1][3][5]}

Quantitative Data on the Phenotypes of *thp2Δ* Mutants

The functional importance of Thp2 was underscored by quantitative analysis of the defects observed in *thp2Δ* mutant cells. These defects pointed towards a role in both transcription and genome stability.

Phenotype	Wild-Type	thp2Δ Mutant	Fold Change	Reference
Transcription Elongation (β-galactosidase activity of a lacZ reporter)	100%	17%	~6-fold decrease	[1]
Mitotic Hyper-recombination (recombination frequency in the L-lacZ-URA3 system)	1.0 (normalized)	11	11-fold increase	[1]
Mitotic Hyper-recombination (recombination frequency in another repeat system)	1.0 (normalized)	30	30-fold increase	[1]

Table 1: Quantitative analysis of transcription and recombination defects in the thp2Δ mutant.

These data clearly demonstrated that the absence of Thp2 severely impairs the expression of a long, GC-rich reporter gene (lacZ) and dramatically increases the rate of mitotic recombination, phenotypes characteristic of a defective transcription elongation process.[1]

Experimental Protocol: Analysis of Transcription Elongation

The defect in transcription elongation in thp2Δ mutants was assessed by measuring the expression of a reporter gene.

- **Yeast Strains and Plasmids:** Wild-type and thp2Δ yeast strains were transformed with a plasmid carrying the E. coli lacZ gene under the control of the yeast GAL1 promoter.

- **Induction of Gene Expression:** Cells were grown in a medium containing galactose to induce the expression of the lacZ gene.
- **β -Galactosidase Assay:** Cell extracts were prepared, and the activity of the β -galactosidase enzyme was measured using a colorimetric assay with o-nitrophenyl- β -D-galactopyranoside (ONPG) as a substrate. The rate of ONPG cleavage is proportional to the amount of functional LacZ protein produced.
- **Data Analysis:** The β -galactosidase activity in the mutant was compared to that of the wild-type strain to determine the extent of the transcription defect.

Thp2 and the TREX Complex: Coupling Transcription to mRNA Export

Further research by Strässer and colleagues in 2002 revealed that the THO complex is part of a larger, evolutionarily conserved complex named TREX (TRanscription-EXport).[5] This discovery was crucial in establishing the direct link between transcription and mRNA export and solidified the role of Thp2 in this process.

Identification of the TREX Complex

The TREX complex was identified through the purification of the mRNA export factor Sub2 (the yeast homolog of human UAP56) and its interacting partners.

Experimental Protocol: Tandem Affinity Purification (TAP) of the TREX Complex

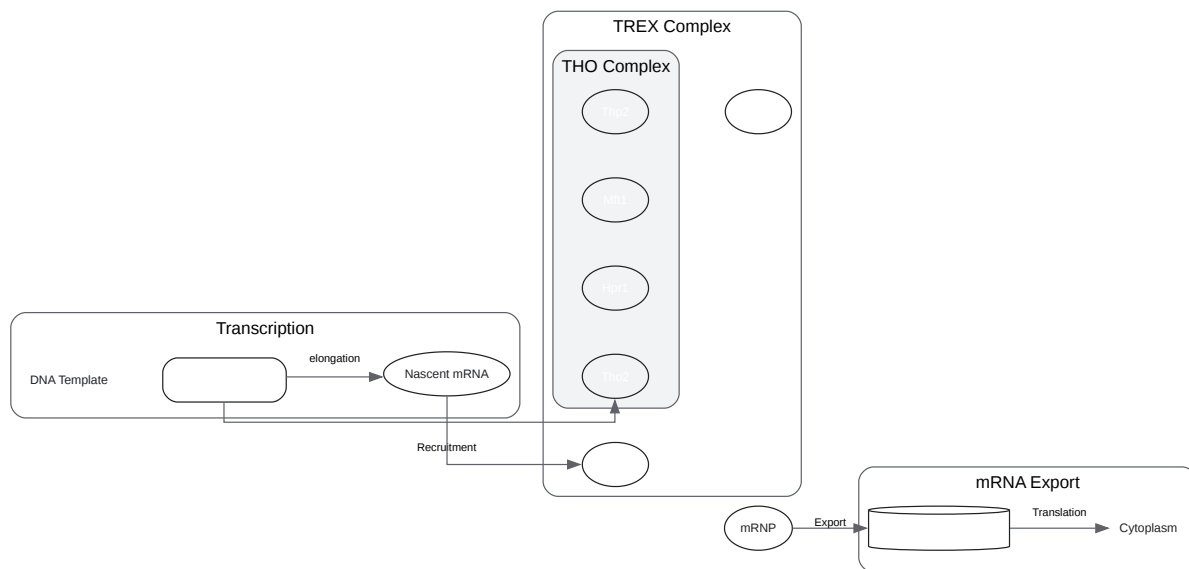
- **Yeast Strain:** A yeast strain was constructed with a TAP tag (containing a calmodulin-binding peptide and Protein A) fused to the C-terminus of Sub2.
- **Cell Lysis and Initial Purification:** Cell extracts were prepared and incubated with IgG-sepharose beads to bind the Protein A portion of the TAP tag.
- **TEV Protease Cleavage:** The bound complex was released from the beads by cleavage with Tobacco Etch Virus (TEV) protease.
- **Second Affinity Purification:** The TEV eluate was incubated with calmodulin-coated beads in the presence of calcium.

- **Elution and Analysis:** The complex was eluted with a calcium-chelating agent (EGTA) and the constituent proteins were identified by mass spectrometry.

This purification revealed that Sub2 is in a stable complex with the four subunits of the THO complex (Tho2, Hpr1, Mft1, and Thp2), as well as the mRNA export factor Yra1 (the yeast homolog of human Aly/REF).[\[5\]](#)

Visualization of the TREX Complex and its Function

The discovery of the TREX complex led to a model where the complex is recruited to nascent transcripts during transcription and facilitates the subsequent export of the mature mRNA.



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Figure 1: The TREX complex couples transcription to mRNA export.

This diagram illustrates the recruitment of the TREX complex, including Thp2, to the transcription machinery and the nascent mRNA, facilitating its journey to the nuclear pore for export.

Thp2's Role in mRNA Export: Experimental Evidence

The physical association of Thp2 with mRNA export factors within the TREX complex strongly suggested its direct involvement in the export process. This was confirmed by experiments that visualized the localization of mRNA in *thp2Δ* mutant cells.

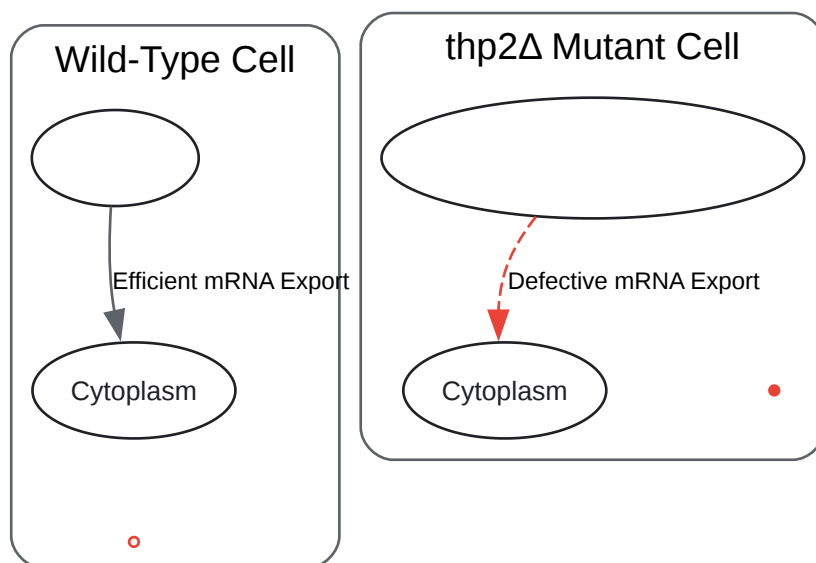
Key Experiment: In Situ Hybridization

Fluorescent in situ hybridization (FISH) was used to visualize the localization of poly(A)⁺ RNA (a marker for most mRNAs) in yeast cells. In wild-type cells, poly(A)⁺ RNA is distributed throughout the cytoplasm. However, in mutants with defects in mRNA export, poly(A)⁺ RNA accumulates in the nucleus.

Experimental Protocol: Fluorescent In Situ Hybridization (FISH) for Poly(A)⁺ RNA

- **Yeast Strains:** Wild-type and *thp2Δ* yeast strains.
- **Cell Fixation and Permeabilization:** Cells were fixed with formaldehyde and the cell wall was permeabilized with lyticase and zymolyase.
- **Hybridization:** The permeabilized cells were incubated with a fluorescently labeled oligo(dT) probe, which specifically binds to the poly(A) tails of mRNAs.
- **Washing:** Unbound probe was removed by a series of washing steps.
- **Microscopy:** The cells were mounted on a slide and visualized using a fluorescence microscope. The localization of the fluorescent signal indicates the location of the poly(A)⁺ RNA.

The results of this experiment showed a clear nuclear accumulation of poly(A)⁺ RNA in *thp2Δ* cells, providing direct evidence for a defect in mRNA export.



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